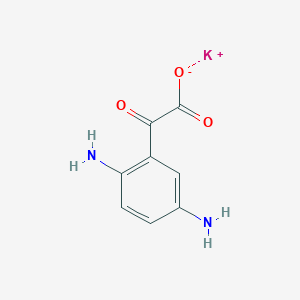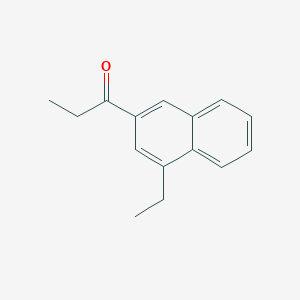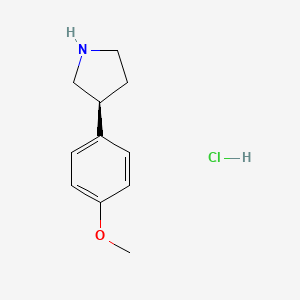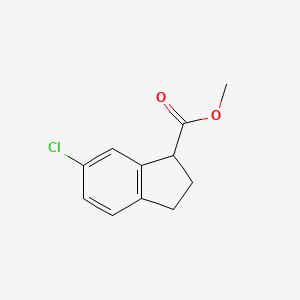![molecular formula C9H11N3OS B11890359 (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol](/img/structure/B11890359.png)
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-6-méthylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)méthanol est un composé hétérocyclique qui contient à la fois des cycles imidazole et thiadiazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2-cyclopropyl-6-méthylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)méthanol implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 5-cyclopropyl-1,3,4-thiadiazol-2-amine avec les 2-bromo-1,2-(aryl substitué) éthanones . Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou l'acétonitrile et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, ainsi que la mise en œuvre de processus à écoulement continu pour améliorer l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
(2-Cyclopropyl-6-méthylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)méthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur les cycles imidazole ou thiadiazole.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la substitution peut introduire divers groupes alkyle ou acyle.
Applications de la recherche scientifique
(2-Cyclopropyl-6-méthylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)méthanol a plusieurs applications de recherche scientifique :
Chimie médicinale : Il a été étudié pour son potentiel en tant qu'agent anticancéreux, en particulier pour inhiber l'hydroxylase prolyl du facteur inductible par l'hypoxie.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou photoniques spécifiques.
Recherche biologique : Ses interactions avec diverses cibles biologiques le rendent utile pour étudier l'inhibition enzymatique et la liaison aux récepteurs.
Mécanisme d'action
Le mécanisme d'action du (2-cyclopropyl-6-méthylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)méthanol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Par exemple, son activité anticancéreuse est liée à l'inhibition de l'hydroxylase prolyl du facteur inductible par l'hypoxie, qui joue un rôle dans les réponses cellulaires à de faibles niveaux d'oxygène . Cette inhibition peut perturber le métabolisme et la prolifération des cellules cancéreuses.
Applications De Recherche Scientifique
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in inhibiting hypoxia-inducible factor prolyl hydroxylase.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Biological Research: Its interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is linked to the inhibition of hypoxia-inducible factor prolyl hydroxylase, which plays a role in cellular responses to low oxygen levels . This inhibition can disrupt cancer cell metabolism and proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de (2-méthylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)méthanamine
- Chlorhydrate de (2-éthylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)méthanamine
Unicité
(2-Cyclopropyl-6-méthylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)méthanol est unique en raison de la présence du groupe cyclopropyle, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle le distingue d'autres composés similaires et peut conduire à différentes propriétés pharmacologiques et applications.
Propriétés
Formule moléculaire |
C9H11N3OS |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
(2-cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol |
InChI |
InChI=1S/C9H11N3OS/c1-5-7(4-13)12-9(10-5)14-8(11-12)6-2-3-6/h6,13H,2-4H2,1H3 |
Clé InChI |
DKAYMNUVDZYNSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=N1)SC(=N2)C3CC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)








